

5-Bromo-2-(methylthio)pyrimidine solubility and stability

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Compound of Interest

Compound Name: 5-Bromo-2-(methylthio)pyrimidine

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An In-Depth Technical Guide to the Solubility and Stability of **5-Bromo-2-(methylthio)pyrimidine** for Pharmaceutical Research and Development

Introduction to 5-Bromo-2-(methylthio)pyrimidine

5-Bromo-2-(methylthio)pyrimidine (CAS No. 14001-67-3) is a halogenated pyrimidine derivative that serves as a versatile and crucial building block in medicinal chemistry and organic synthesis.^[1] Its structure, featuring a pyrimidine core functionalized with a bromine atom at the 5-position and a methylthio group at the 2-position, offers multiple reactive sites for molecular elaboration. This unique combination allows for the strategic introduction of diverse functionalities, making it an important intermediate in the synthesis of complex, biologically active molecules, including potential antimicrobial and enzyme-inhibiting agents.^[2]

As with any advanced intermediate, a thorough understanding of its physicochemical properties is paramount for its effective use in drug discovery and development. This guide provides a detailed examination of the solubility and stability of **5-Bromo-2-(methylthio)pyrimidine**, offering field-proven insights and experimental protocols to aid researchers in its handling, formulation, and reaction optimization.

Core Physicochemical Properties

A precise understanding of the fundamental properties of a compound is the foundation of its application in research and development. The key physicochemical characteristics of **5-Bromo-2-(methylthio)pyrimidine** are summarized below.

Property	Value	Source(s)
CAS Number	14001-67-3	[1][3]
Molecular Formula	C ₅ H ₅ BrN ₂ S	
Molecular Weight	205.08 g/mol	
Appearance	White crystalline powder or flakes	[3]
Melting Point	63-68 °C	
Predicted logP	1.93 - 1.96	[4][5]
Storage Conditions	4°C, stored under an inert atmosphere (e.g., nitrogen)	[5]

Solubility Profile

The solubility of a compound dictates its utility in various experimental settings, from reaction media selection to its viability in biological assays. The solubility of **5-Bromo-2-(methylthio)pyrimidine** is governed by its moderately lipophilic nature.

Theoretical Assessment and Qualitative Observations

The octanol-water partition coefficient (logP) is a critical predictor of solubility. With a predicted logP value of approximately 1.96, **5-Bromo-2-(methylthio)pyrimidine** is classified as a lipophilic compound, suggesting it will exhibit poor solubility in aqueous media and favorable solubility in organic solvents.[4][5]

This theoretical assessment is strongly supported by qualitative observations from documented synthesis and purification procedures. The compound is often synthesized in polar aprotic solvents like dimethylformamide (DMF) and can be effectively extracted from aqueous solutions using ethyl acetate.[3] Furthermore, its purification is commonly achieved via column chromatography with eluents such as ethyl acetate/hexane mixtures, confirming its solubility in these common organic solvents.[3]

Quantitative Solubility Data

Quantitative solubility data for **5-Bromo-2-(methylthio)pyrimidine** in common laboratory solvents is not extensively reported in publicly available literature. A Safety Data Sheet for the compound explicitly states "Water solubility: No data available".^[4] This data gap necessitates experimental determination by the end-user to ensure accurate concentration preparation for assays and experiments.

Solvent	Type	Expected Solubility	Quantitative Data
Water / PBS (pH 7.4)	Aqueous	Poor	Not Available
Methanol / Ethanol	Polar Protic	Limited to Moderate	Not Available
Acetonitrile (ACN)	Polar Aprotic	Soluble	Not Available
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Freely Soluble	Not Available
Dimethylformamide (DMF)	Polar Aprotic	Freely Soluble	Not Available
Dichloromethane (DCM)	Non-polar	Soluble	Not Available
Ethyl Acetate (EtOAc)	Moderately Polar	Soluble	Not Available

Causality of Solvent Selection for Screening

When developing analytical methods or screening assays, the choice of solvent is critical.

- DMSO and DMF are powerful polar aprotic solvents capable of disrupting the crystal lattice energy of solid compounds, making them the primary choice for creating high-concentration stock solutions.
- Acetonitrile and Methanol are frequently used as components of mobile phases in reversed-phase HPLC and are good solvents for preparing working solutions from a DMSO stock. Their miscibility with water allows for a wide range of solvent gradients.
- Phosphate-Buffered Saline (PBS) at pH 7.4 is essential for determining aqueous solubility relevant to physiological conditions. The poor solubility in this medium is a critical parameter for predicting bioavailability and designing appropriate formulation strategies.

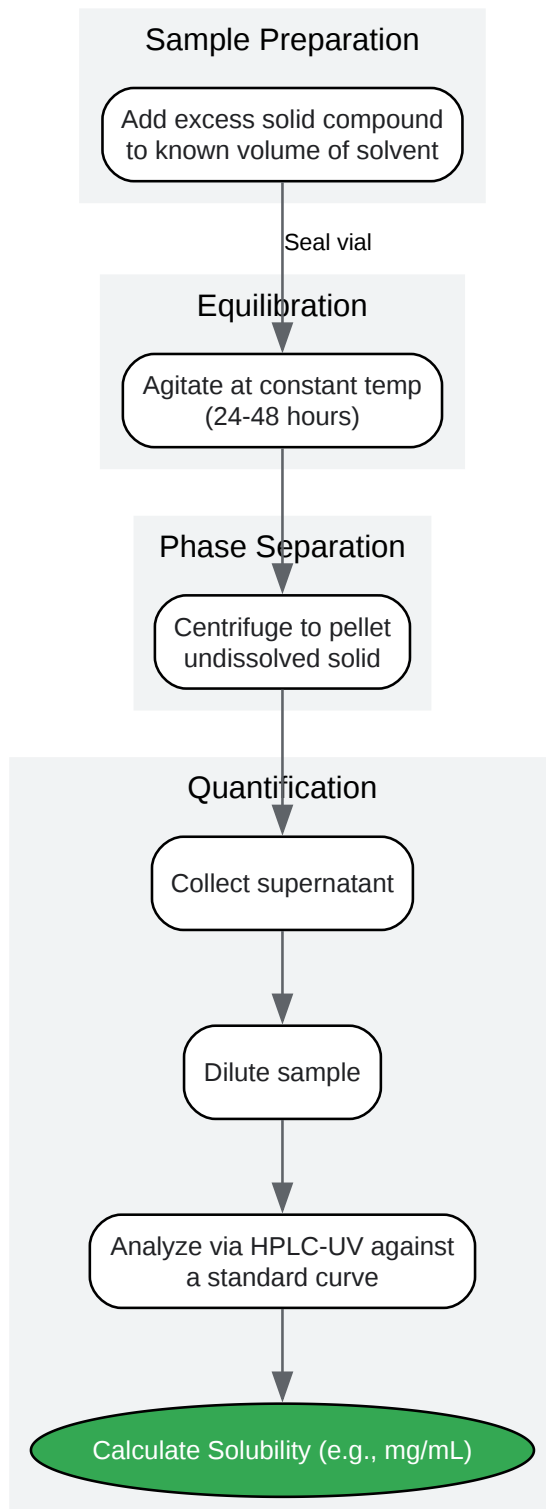
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution after a prolonged incubation period, ensuring thermodynamic equilibrium is reached.

Methodology:

- **Preparation:** Add an excess amount of solid **5-Bromo-2-(methylthio)pyrimidine** to a known volume of the selected solvent (e.g., PBS pH 7.4, Methanol) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For robust separation, centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes).
- **Sampling:** Carefully collect a precise aliquot from the supernatant, ensuring no solid particles are disturbed.
- **Quantification:** Dilute the supernatant with an appropriate solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector, against a calibration curve prepared from a known stock solution.

Workflow for Thermodynamic Solubility Determination

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Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Understanding the chemical stability of **5-Bromo-2-(methylthio)pyrimidine** is essential for defining appropriate storage conditions, anticipating degradation products, and establishing a valid shelf-life.

Recommended Handling and Storage

To maintain its integrity, **5-Bromo-2-(methylthio)pyrimidine** should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (4°C is recommended).[5] The compound is noted to be sensitive to moisture, and contact with strong oxidizing agents should be strictly avoided.[4] These precautions are necessary to prevent hydrolysis and oxidation of the functional groups.

Chemical Stability and Potential Degradation Pathways

The structure of **5-Bromo-2-(methylthio)pyrimidine** contains two primary sites susceptible to chemical degradation:

- **Oxidation of the Methylthio Group:** The sulfur atom in the methylthio (-SCH₃) group is susceptible to oxidation. In the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen, it can be converted first to a methylsulfinyl (-SOCH₃) group and subsequently to a methylsulfonyl (-SO₂CH₃) group.[6] This transformation significantly alters the electronic properties and steric profile of the molecule, which can impact its reactivity and biological activity. Studies on other pyrimidine thio-derivatives have shown their participation in processes involving oxidative stress.[7]
- **Hydrolysis of the Pyrimidine Ring:** While generally stable, the pyrimidine ring can undergo hydrolytic cleavage under harsh acidic or basic conditions, particularly at elevated temperatures. Common pyrimidine catabolic pathways in biological systems involve ring opening, often between the N3 and C4 positions, after initial reduction or oxidation of the ring.[8] While these enzymatic pathways are not directly applicable to abiotic chemical stability, they highlight the inherent reactivity of the pyrimidine core.

Photostability

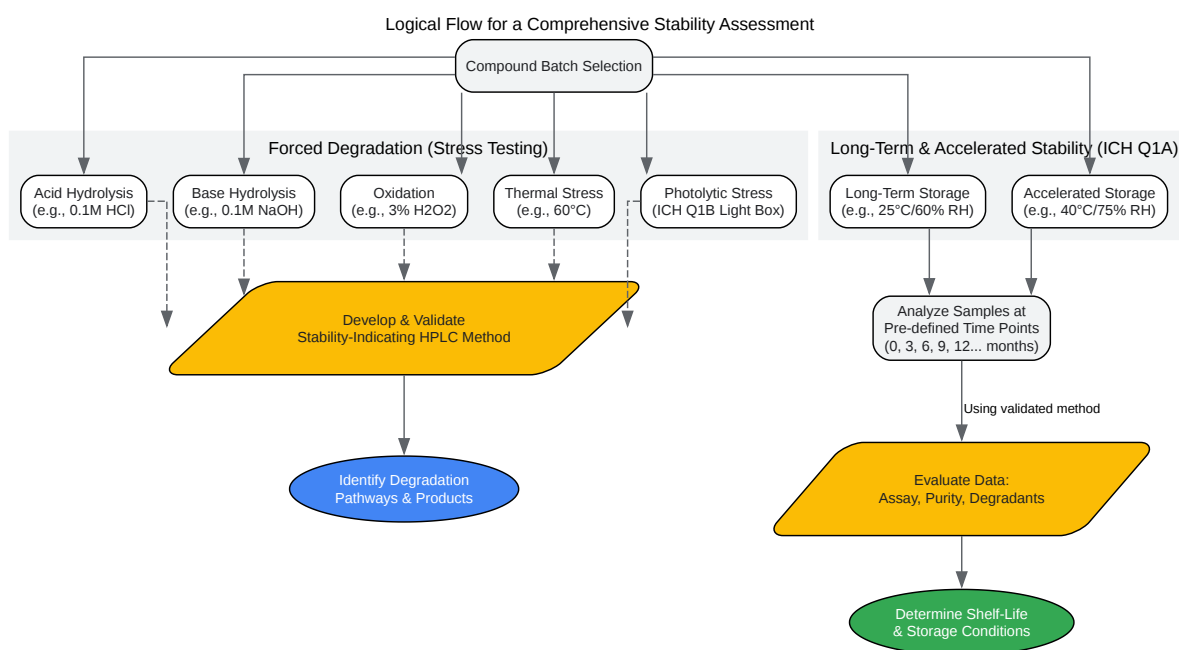
Specific photostability data for **5-Bromo-2-(methylthio)pyrimidine** is not readily available. However, compounds containing halogenated aromatic rings can be susceptible to degradation upon exposure to UV or visible light. According to the International Council for Harmonisation (ICH) guideline Q1B, photostability testing is a critical component of stress testing for new drug substances.^{[9][10]} Such testing is necessary to determine if the compound requires protection from light during storage and handling.

Experimental Protocol: Comprehensive Stability Assessment

A robust stability study involves both forced degradation (stress testing) and long-term stability evaluation under ICH-prescribed conditions.

Forced Degradation Study: The goal of this study is to identify potential degradation products and establish a stability-indicating analytical method.

- **Conditions:** Expose solutions of the compound (e.g., in acetonitrile/water) to a range of stress conditions:
 - Acidic: 0.1 M HCl at 60 °C
 - Basic: 0.1 M NaOH at 60 °C
 - Oxidative: 3% H₂O₂ at room temperature
 - Thermal: 60 °C (in solution and as solid)
 - Photolytic: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.^[10]
- **Analysis:** At specified time points (e.g., 0, 2, 8, 24 hours), analyze the samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.



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Caption: Logical Flow for a Comprehensive Stability Assessment.

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.^[11]

- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m) is typically suitable for a compound with this polarity.
- Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid for better peak shape) and an organic solvent like acetonitrile or methanol is effective.
- Detection: The pyrimidine ring contains a strong chromophore, making UV detection (e.g., at 254 nm) highly sensitive.
- Validation: The method must be validated to be "stability-indicating," meaning it can resolve the main compound peak from all potential degradation products and impurities. This is confirmed during the forced degradation study.

Conclusion for the Researcher

5-Bromo-2-(methylthio)pyrimidine is a valuable synthetic intermediate whose utility is enhanced by a clear understanding of its physicochemical properties. Key takeaways for scientists and drug development professionals are:

- Solubility: The compound is poorly soluble in water but readily soluble in polar aprotic solvents like DMSO and DMF. Quantitative solubility in aqueous and organic media should be determined experimentally using a robust method like the shake-flask protocol.
- Stability: The primary stability concerns are sensitivity to moisture and oxidation of the methylthio group. To ensure its integrity, the compound must be stored under an inert atmosphere at refrigerated conditions and protected from strong oxidizing agents.
- Recommendations: Always perform forced degradation studies early in development to understand potential liabilities and to develop a stability-indicating analytical method. This proactive approach will prevent complications in later-stage development, ensuring the quality and reliability of experimental results.

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